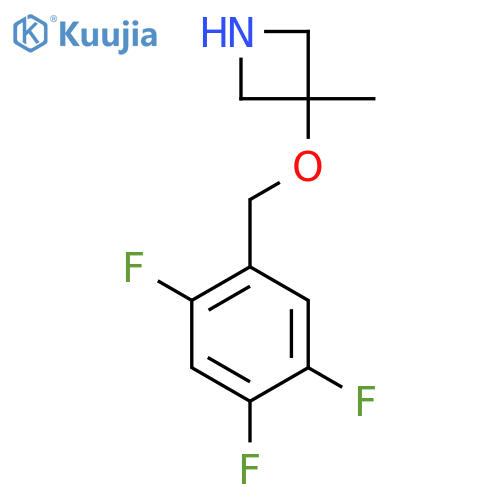Cas no 2228384-97-0 (3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine)
3-メチル-3-(2,4,5-トリフルオロフェニル)メトキシアゼチジンは、高度に官能基化されたアゼチジン誘導体であり、医薬品中間体としての応用が期待される化合物です。特徴的な2,4,5-トリフルオロフェニル基とメトキシ基を有する立体構造により、標的タンパク質との特異的相互作用が可能です。特にフッ素原子の導入により代謝安定性が向上し、創薬プロセスにおけるリード化合物としての優位性を示します。アゼチジン骨格の剛直性が分子のコンフォメーションを制御し、生物学的活性の最適化に寄与します。有機合成化学において、多段階反応における鍵中間体としての利用価値が高いことが特長です。

2228384-97-0 structure
商品名:3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine
3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine 化学的及び物理的性質
名前と識別子
-
- 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine
- 3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
- 2228384-97-0
- EN300-1792937
-
- インチ: 1S/C11H12F3NO/c1-11(5-15-6-11)16-4-7-2-9(13)10(14)3-8(7)12/h2-3,15H,4-6H2,1H3
- InChIKey: MHTRYMDWWXBEFO-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1COC1(C)CNC1)F)F
計算された属性
- せいみつぶんしりょう: 231.08709849g/mol
- どういたいしつりょう: 231.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 21.3Ų
3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1792937-1.0g |
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
2228384-97-0 | 1g |
$1214.0 | 2023-05-23 | ||
| Enamine | EN300-1792937-2.5g |
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
2228384-97-0 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1792937-5.0g |
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
2228384-97-0 | 5g |
$3520.0 | 2023-05-23 | ||
| Enamine | EN300-1792937-0.5g |
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
2228384-97-0 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1792937-0.1g |
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
2228384-97-0 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1792937-0.25g |
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
2228384-97-0 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1792937-10g |
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
2228384-97-0 | 10g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1792937-0.05g |
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
2228384-97-0 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1792937-10.0g |
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
2228384-97-0 | 10g |
$5221.0 | 2023-05-23 | ||
| Enamine | EN300-1792937-1g |
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine |
2228384-97-0 | 1g |
$1214.0 | 2023-09-19 |
3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine 関連文献
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
2. Water
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
2228384-97-0 (3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine) 関連製品
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
